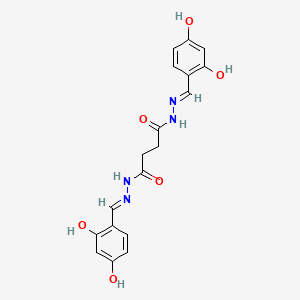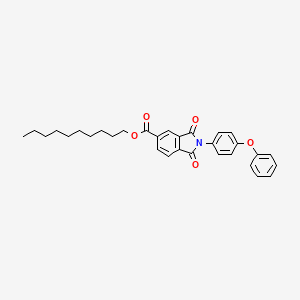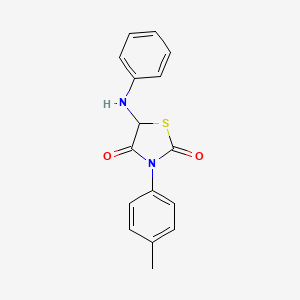
N'1,N'4-bis(2,4-dihydroxybenzylidene)succinohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’1,N’4-bis(2,4-dihydroxybenzylidene)succinohydrazide is a Schiff base ligand known for its ability to form complexes with various metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’1,N’4-bis(2,4-dihydroxybenzylidene)succinohydrazide typically involves the condensation reaction between succinohydrazide and 2,4-dihydroxybenzaldehyde. The reaction is usually carried out in an ethanol solution under reflux conditions . The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for N’1,N’4-bis(2,4-dihydroxybenzylidene)succinohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N’1,N’4-bis(2,4-dihydroxybenzylidene)succinohydrazide undergoes various chemical reactions, including:
Complexation: Forms complexes with metal ions such as Co(II), Ni(II), Cu(II), and Zn(II).
Oxidation and Reduction: Can participate in redox reactions depending on the metal ions involved.
Substitution: The hydroxyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Complexation: Metal salts (e.g., CoCl2, NiCl2, CuCl2, ZnCl2) in ethanol or methanol solutions.
Oxidation and Reduction: Various oxidizing and reducing agents depending on the desired reaction.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Metal Complexes: Formation of stable metal-ligand complexes with distinct geometries.
Substituted Derivatives: Depending on the substitution reaction, various derivatives can be formed.
Scientific Research Applications
N’1,N’4-bis(2,4-dihydroxybenzylidene)succinohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N’1,N’4-bis(2,4-dihydroxybenzylidene)succinohydrazide primarily involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through its hydroxyl and imine groups, which can then participate in various biochemical and chemical processes . The molecular targets and pathways involved depend on the specific metal ion and the context of the application.
Comparison with Similar Compounds
Similar Compounds
- N’1,N’4-bis(2-hydroxybenzylidene)succinohydrazide
- N’1,N’4-bis(2-methoxybenzylidene)succinohydrazide
- N’1,N’4-bis(4-methoxybenzylidene)succinohydrazide
Uniqueness
N’1,N’4-bis(2,4-dihydroxybenzylidene)succinohydrazide is unique due to its specific hydroxyl group positions, which influence its ability to form hydrogen bonds and interact with metal ions. This structural feature can lead to distinct properties and applications compared to its analogs.
Properties
Molecular Formula |
C18H18N4O6 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
N,N'-bis[(E)-(2,4-dihydroxyphenyl)methylideneamino]butanediamide |
InChI |
InChI=1S/C18H18N4O6/c23-13-3-1-11(15(25)7-13)9-19-21-17(27)5-6-18(28)22-20-10-12-2-4-14(24)8-16(12)26/h1-4,7-10,23-26H,5-6H2,(H,21,27)(H,22,28)/b19-9+,20-10+ |
InChI Key |
QFKKKJBROSRVFG-LQGKIZFRSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1O)O)/C=N/NC(=O)CCC(=O)N/N=C/C2=C(C=C(C=C2)O)O |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C=NNC(=O)CCC(=O)NN=CC2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,16-Dinitro-6,7,9,10,12,13,20,21,23,24-decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine](/img/structure/B11709012.png)
![7-bromo-4-(4-(morpholinosulfonyl)benzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11709029.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-fluorobenzamide](/img/structure/B11709035.png)

![(5E)-3-(4-ethoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11709052.png)
![N'-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]-3-nitrobenzohydrazide](/img/structure/B11709053.png)


![5-bromo-N'-[(E)-(4-methoxyphenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B11709065.png)
![6,6'-(butane-1,4-diyldisulfanediyl)bis[4-(4-butoxyphenyl)-5-cyano-2-methyl-N-phenylpyridine-3-carboxamide]](/img/structure/B11709073.png)
![2,4-dichloro-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11709086.png)
![1-Methyl-4-[(4-nitrophenyl)sulfonyl]benzene](/img/structure/B11709087.png)

